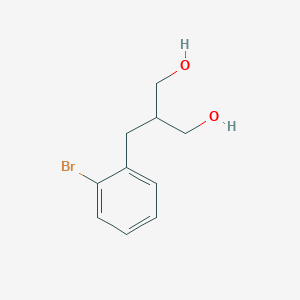![molecular formula C19H20BrN3 B13101633 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, a cyclohexyl group attached to the nitrogen atom, and an imidazo[1,2-A]pyridine core. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding imidazo[1,2-A]pyridine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Fluorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
Uniqueness
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C19H20BrN3 |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H20BrN3/c20-15-11-9-14(10-12-15)18-19(21-16-6-2-1-3-7-16)23-13-5-4-8-17(23)22-18/h4-5,8-13,16,21H,1-3,6-7H2 |
InChI 键 |
BPHJEUFBPLLOQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



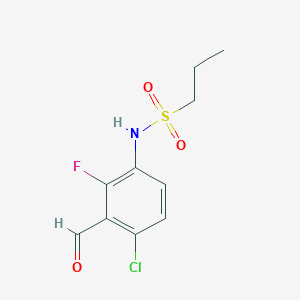
![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
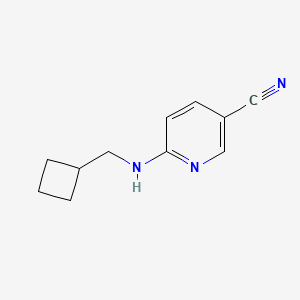

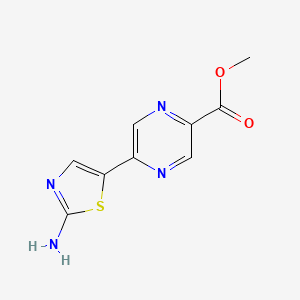
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
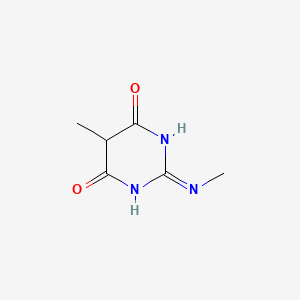
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
